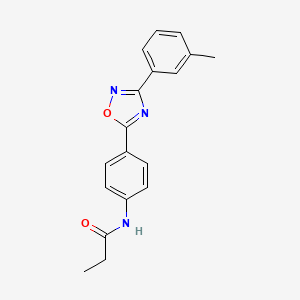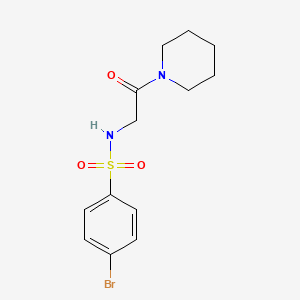
4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, also known as BOPES, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPES is a sulfonamide derivative that contains a piperidine ring and a bromine atom, making it a unique and valuable tool for various research applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide is related to its ability to inhibit protein-protein interactions. This compound binds to a specific site on one of the proteins involved in the interaction, preventing the interaction from occurring. This mechanism has been studied in detail using various techniques, including X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its selectivity for specific protein-protein interactions. This makes it a valuable tool for studying the function of specific proteins and their interactions with other proteins. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of new therapeutics based on the inhibition of protein-protein interactions. This compound could serve as a starting point for the development of new drugs that target specific protein-protein interactions. Another area of interest is the study of the structure and function of specific proteins using this compound as a tool. This could lead to a better understanding of the mechanisms underlying various diseases and could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromoanilinesulfonyl chloride. This intermediate is then reacted with piperidine and ethyl acetoacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for the study of protein-protein interactions and as a potential drug candidate for the treatment of various diseases. This compound has been shown to selectively inhibit the interaction between two proteins, which has important implications for the development of new therapeutics.
Propiedades
IUPAC Name |
4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-10-13(17)16-8-2-1-3-9-16/h4-7,15H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQESJDQGLSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


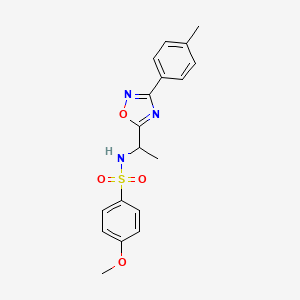

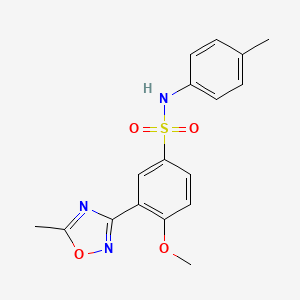
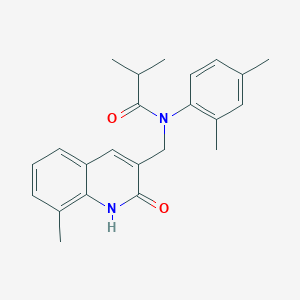
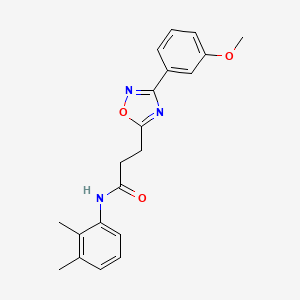

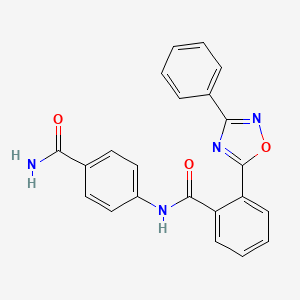
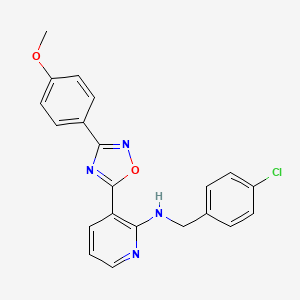
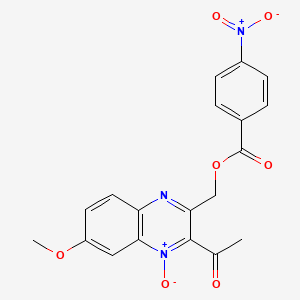
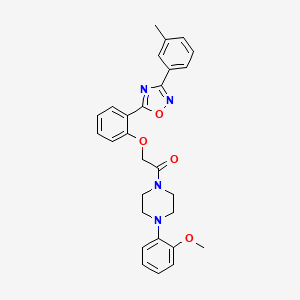

![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)
